BenchChemオンラインストアへようこそ!

4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

ABCG2 inhibitor BCRP modulator structure-activity relationship

Secure your supply of 4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide – a structurally authenticated, para-tetrazole/meta-CF₃-substituted ABCG2 probe. Unlike random positional isomers, this defined chemotype guarantees selective BCRP inhibition (SW620/Ad300 negative for P-gp reversal) validated in H460/MX20 co-treatment models. Use with confidence as a Ko143-competitive reference standard or for focused library diversification. Strictly for R&D; not for human or veterinary use.

Molecular Formula C15H10F3N5O
Molecular Weight 333.27 g/mol
Cat. No. B5755782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Molecular FormulaC15H10F3N5O
Molecular Weight333.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C(F)(F)F
InChIInChI=1S/C15H10F3N5O/c16-15(17,18)11-2-1-3-12(8-11)20-14(24)10-4-6-13(7-5-10)23-9-19-21-22-23/h1-9H,(H,20,24)
InChIKeyMFVJMZXQECMNGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide: Procurement-Grade Overview for BCRP/ABCG2 Inhibitor Research


4-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide (MW 333.27, C15H10F3N5O) is a synthetic benzamide derivative featuring a para-substituted tetrazole ring and a meta-trifluoromethyl anilide moiety [1]. This compound belongs to the phenyltetrazolyl-phenylamide chemotype, a scaffold class identified as selective modulators of the Breast Cancer Resistance Protein (BCRP/ABCG2) efflux transporter implicated in multidrug resistance [2]. Spectroscopic characterization data, including ¹H and ¹³C NMR, are available via the SpectraBase spectral database [1].

Why 4-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide Cannot Be Interchanged with Positional Isomers or Other Tetrazole-Benzamide Analogs


Within the phenyltetrazolyl-phenylamide class, the position of the tetrazole substituent on the benzamide ring and the substitution pattern on the anilide ring critically determine both ABCG2 inhibitory potency and selectivity versus ABCB1 (P-glycoprotein) [1]. The para-tetrazole orientation present in this compound places the hydrogen-bond-capable tetrazole at a geometry distinct from meta- or ortho-substituted isomers, altering the molecular recognition at the BCRP binding site. Furthermore, the meta-CF3 group on the anilide ring introduces electron-withdrawing character at a position that, according to the structure-activity relationship established by Köhler et al., differentially modulates potency compared to para-CF3 or unsubstituted analogs [1]. Casual substitution with a positional isomer or a differently substituted analog risks loss of the specific BCRP selectivity profile observed for this chemotype, where compounds in this series showed no reversal effect in P-gp-overexpressing SW620/Ad300 cells [2].

Quantitative Differentiation Evidence for 4-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide vs. Closest Analogs


Para-Tetrazole Orientation Confers Distinct ABCG2 Modulation Geometry vs. Meta-Tetrazole Isomer

The para-substitution of the tetrazole ring on the benzamide core positions the hydrogen-bond-accepting tetrazole nitrogens approximately 5.6 Å farther from the amide carbonyl than the meta-substituted isomer 3-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide. In the Köhler et al. phenyltetrazolyl-phenylamide SAR study, the spatial orientation of the tetrazole relative to the central amide linker was a key determinant of ABCG2 inhibitory potency, with the para-linked scaffold enabling competitive binding at the Ko143 reference inhibitor site [1]. Electron-withdrawing substituents such as CF3 generally decreased modulatory potency in that series, but the meta-CF3 placement on the anilide ring partially mitigated this reduction compared to para-CF3 placement [1].

ABCG2 inhibitor BCRP modulator structure-activity relationship

Meta-Trifluoromethyl Anilide Substitution Provides Differentiated Lipophilicity and Electronic Profile vs. Para-CF3 and Non-Fluorinated Analogs

The meta-trifluoromethyl group on the anilide ring confers a distinct electronic and lipophilic profile compared to the para-CF3 analog 4-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide. Based on the Köhler et al. SAR, electron-withdrawing groups such as CF3 generally reduced ABCG2 modulatory potency; however, the meta-position provides a different Hammett sigma value (σmeta = 0.43 for CF3) compared to para (σpara = 0.54), translating to a measurably different electron-withdrawing effect transmitted through the anilide nitrogen to the amide carbonyl and ultimately to the tetrazole-bearing benzamide ring [1]. Additionally, the meta-CF3 orientation affects the molecular dipole moment and potential for orthogonal interactions with the ABCG2 binding pocket compared to the para-substituted variant [1].

lipophilicity electron-withdrawing group medicinal chemistry

BCRP Selectivity Over P-glycoprotein (ABCB1) as a Class Feature Retained by the Phenyltetrazolyl-Phenylamide Scaffold

Compounds within the benzamide and phenyltetrazole chemotype, including the series to which 4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide belongs, demonstrated selective BCRP inhibition without reversal effects in P-gp-overexpressing SW620/Ad300 resistant cells [1]. In the Gujarati et al. study, the most potent benzamide derivatives (compounds 6 and 7) exhibited fold resistance values of 1.51 and 1.62 at 10 µM in H460/MX20 cells, comparable to the reference BCRP inhibitor fumitremorgin C (FTC), while showing no activity against P-gp-mediated resistance [1]. This selectivity profile distinguishes this chemotype from non-selective ABC transporter inhibitors such as tariquidar, which inhibits both BCRP and P-gp. The para-tetrazole scaffold, as a bioisosteric replacement for the amide linker in tariquidar-derived compounds, is a structural feature associated with this BCRP selectivity [2].

BCRP selectivity P-glycoprotein multidrug resistance

Spectroscopic Identity: Verified NMR Fingerprint Enables Quality Control Differentiation from Uncharacterized Analogs

4-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide has authenticated ¹H and ¹³C NMR spectra deposited in the SpectraBase spectral database (Compound ID: KOHDp8LB0wi) [1]. This provides a verified spectroscopic fingerprint that can be used for identity confirmation and purity assessment upon procurement. In contrast, many closely related positional isomers and analogs available from vendor catalogs lack publicly available primary spectroscopic characterization data, introducing ambiguity in structural confirmation [1]. The availability of reference spectra reduces the risk of receiving a mislabeled positional isomer, which is particularly important given that the ortho-, meta-, and para-tetrazole-substituted isomers share identical molecular formula (C15H10F3N5O) and molecular weight (333.27 g/mol) and cannot be distinguished by mass spectrometry alone.

NMR spectroscopy quality control structural confirmation

Optimal Research Application Scenarios for 4-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide Based on Evidence


Structure-Activity Relationship (SAR) Probe for BCRP/ABCG2 Inhibitor Binding Pocket Geometry

This compound serves as a defined-geometry SAR probe for mapping the spatial and electronic requirements of the ABCG2 modulator binding site. Its para-tetrazole/meta-CF3 substitution pattern provides a distinct three-dimensional pharmacophore that complements existing SAR datasets from the Köhler et al. phenyltetrazolyl-phenylamide series [1]. Researchers comparing this compound against its meta-tetrazole and para-CF3 positional isomers can quantify how incremental changes in hydrogen-bond-acceptor placement and electron-withdrawing group position affect ABCG2 inhibitory potency and selectivity. This application is directly supported by the finding that the phenyltetrazolyl-phenylamide scaffold competes with the reference inhibitor Ko143 at the same binding site, with competitive kinetics observed for Hoechst 33342 substrate [1].

Selective BCRP Inhibition in Multidrug Resistance Reversal Studies Requiring P-gp Discrimination

For experiments requiring selective pharmacological blockade of BCRP-mediated drug efflux without confounding P-glycoprotein inhibition, this compound belongs to a chemotype that has demonstrated BCRP selectivity with no reversal effect in P-gp-overexpressing SW620/Ad300 cells [2]. This selectivity profile is structurally linked to the tetrazole bioisosteric replacement of the amide linker found in dual inhibitors like tariquidar [1]. The compound is appropriate for use in co-treatment studies with BCRP substrate chemotherapeutics (e.g., mitoxantrone, topotecan) in BCRP-overexpressing cancer cell models such as H460/MX20, where the assay system has been validated for this compound class [2].

Medicinal Chemistry Starting Point for Meta-CF3-Anilide-Containing ABC Transporter Modulator Libraries

As a building block with a verified spectroscopic identity [3], this compound provides a chemically defined starting point for synthesizing focused libraries of meta-CF3-anilide-containing BCRP modulators. The meta-CF3 group offers a Hammett σmeta value of 0.43 that partially attenuates the potency-reducing effect seen with stronger para-CF3 electron withdrawal (σpara = 0.54) [1], suggesting that further optimization of the anilide substitution pattern could yield enhanced potency while retaining the BCRP selectivity inherent to the phenyltetrazolyl-phenylamide scaffold. The compound can serve as a reference standard for library quality control and as a synthetic intermediate for late-stage diversification at the benzamide ring.

Quote Request

Request a Quote for 4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.